

Application Notes and Protocols for In Vivo Models: CH 275

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Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

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A Clarification on "CH 275"

Initial research indicates that "CH 275" may be a typographical error. The vast majority of published in vivo studies refer to MS-275 (Entinostat), a potent class I histone deacetylase (HDAC) inhibitor with significant anti-tumor activity. Separately, a novel substance identified as Compound 275# has been described in the context of colorectal cancer research, exhibiting a distinct mechanism of action. This document will provide detailed application notes and protocols for both compounds to ensure comprehensive coverage for researchers.

Part 1: MS-275 (Entinostat) In Vivo Models

Application Notes

MS-275 (Entinostat) is a benzamide derivative that selectively inhibits class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.^{[1][2]} This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the reactivation of tumor suppressor genes and modulation of cellular processes like cell cycle progression, differentiation, and apoptosis.^{[1][3]} In vivo, MS-275 has demonstrated significant anti-tumor efficacy in a variety of cancer models, including prostate, renal, and pediatric solid tumors, as well as leukemias.^{[4][5][6]} It is typically administered orally and has been evaluated as a single agent and in combination with other therapies, such as immunotherapy and radiation.^{[7][8]}

The primary mechanism of action of MS-275 involves the induction of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.^{[4][9]} Additionally, MS-275 can induce apoptosis

through both intrinsic and extrinsic pathways and has been shown to downregulate survival proteins.[9][10] In certain contexts, it can also inhibit the chaperone function of heat shock protein 90 (HSP90), leading to the degradation of oncoproteins like FLT3 in acute myeloid leukemia (AML).[11]

Experimental Protocols

A generalized protocol for a subcutaneous xenograft model is provided below. Specific parameters may need to be optimized for different cell lines and animal models.

General Protocol: Subcutaneous Xenograft Model with MS-275

- Animal Model:
 - Species: Nude mice (e.g., BALB/c nude or athymic NCr-nu/nu).
 - Age/Weight: 6-8 weeks old, 20-25g.
 - Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
- Cell Culture and Implantation:
 - Select a cancer cell line of interest (e.g., DU-145 for prostate cancer, RENCA for renal cell carcinoma).
 - Culture cells in appropriate media and conditions.
 - Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel).
 - Inject tumor cells (typically 1×10^6 to 5×10^6 cells in 100-200 μ L) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- MS-275 Formulation and Administration:
 - Formulation: Prepare a suspension of MS-275 in a vehicle such as 0.5% methylcellulose in sterile water.[\[12\]](#)
 - Dosage: Dosages can range from 5 mg/kg to 49 mg/kg depending on the tumor model and treatment schedule.[\[2\]](#)[\[7\]](#)
 - Administration: Administer MS-275 via oral gavage.
- Treatment Schedule:
 - The treatment schedule can vary. Common schedules include daily administration for 5 days a week or every other day.[\[7\]](#)[\[13\]](#)
 - The control group should receive the vehicle alone following the same schedule.
- Monitoring and Outcome Measures:
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation and p21 expression, immunohistochemistry).
 - For survival studies, monitor mice until they meet predefined endpoint criteria.

Pharmacodynamic Studies: To confirm the biological activity of MS-275 in vivo, tumor and normal tissues can be collected at various time points after treatment. Western blot analysis can be performed to assess the levels of acetylated histones (e.g., Ac-H3) and p21 expression.
[\[4\]](#)

Data Presentation

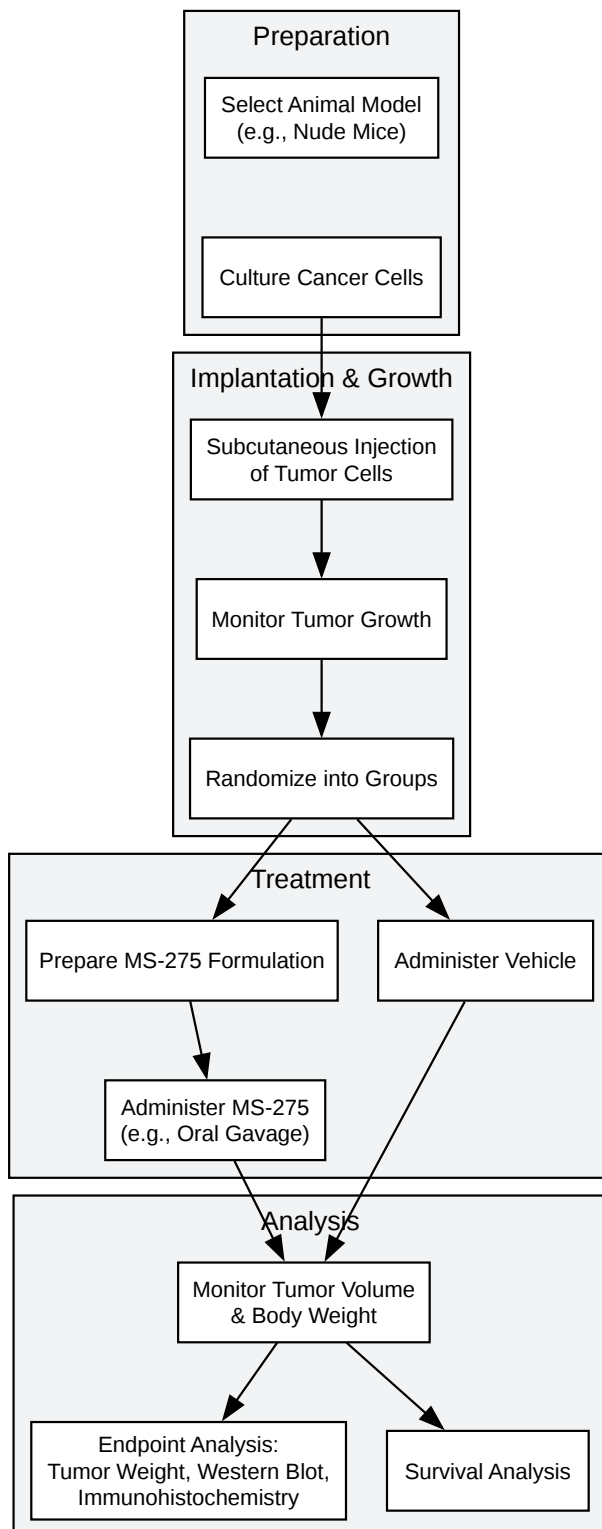
Table 1: Summary of In Vivo Studies with MS-275 (Entinostat)

Cancer Type	Animal Model	Cell Line	MS-275 Dosage and Administration	Key Findings
Prostate Cancer	Subcutaneous xenografts in nude mice	DU-145, LNCaP, PC-3	Not specified	Inhibition of tumor growth; increased histone acetylation and p21 expression in tumors. [4] [5]
Renal Cell Carcinoma	Orthotopic model in BALB/c mice	RENCA (luciferase-expressing)	5 mg/kg daily by oral gavage (in combination with IL-2)	Significant tumor inhibition (>80%) and inhibition of lung metastases (>90%) with combination therapy. [7]
Osteosarcoma	Lung metastasis model	LM7	20 mg/kg every other day via oral gavage	Increased tumor histone acetylation, tumor cell apoptosis, and tumor regression; increased overall survival. [13]
Pediatric Solid Tumors	Orthotopic xenograft models	Neuroblastoma, Ewing's sarcoma, Undifferentiated sarcoma	Not specified	Inhibition of established tumor growth. [6]

Diet-induced Obesity	Diet-induced obese (DIO) mice	N/A	5 mg/kg every other day (in combination with liraglutide)	Reduced body weight gain and improved glycemic control in combination therapy. [14]
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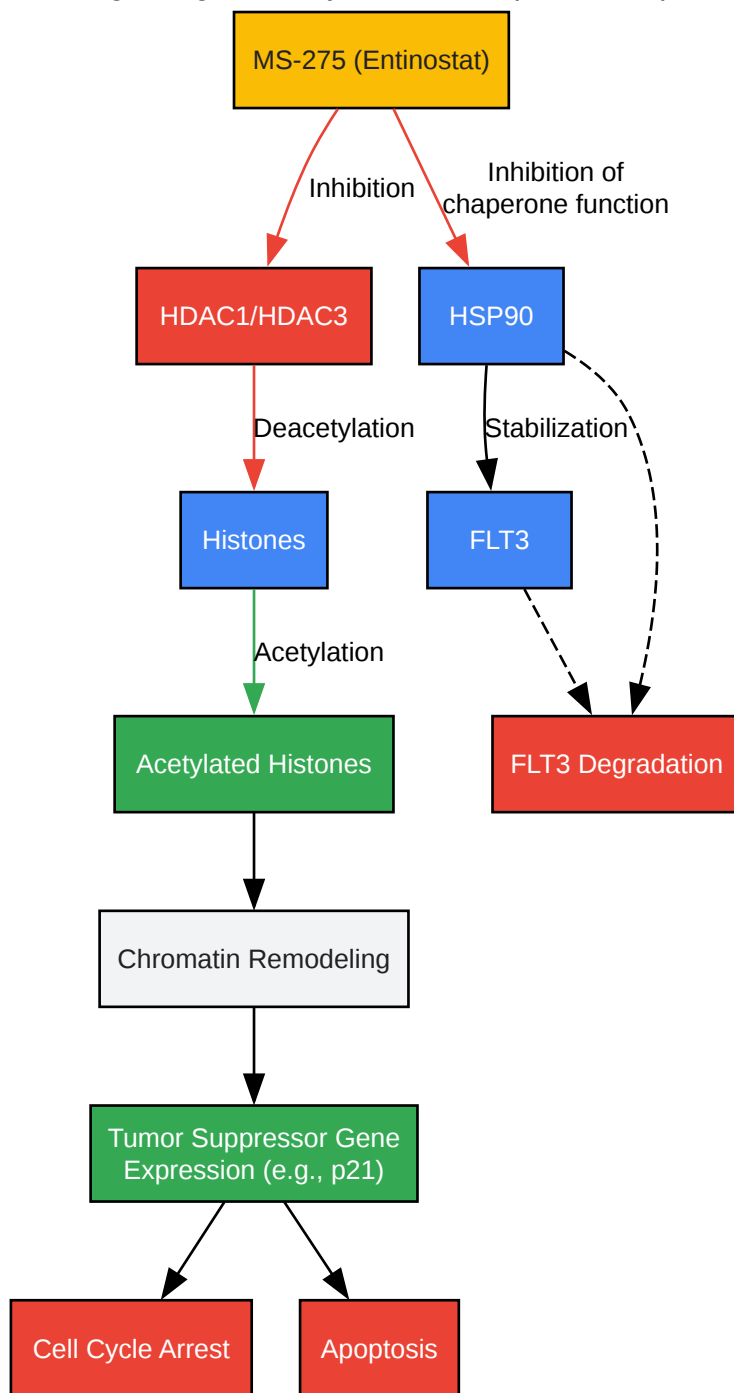
Mandatory Visualization

Experimental Workflow for In Vivo Xenograft Studies with MS-275

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Experimental Workflow for In Vivo Studies with MS-275

Signaling Pathway of MS-275 (Entinostat)

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Signaling Pathway of MS-275 (Entinostat)

Part 2: Compound 275# In Vivo Models

Application Notes

Compound 275# is a novel synthesized compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, that has demonstrated anti-proliferative effects in colorectal cancer (CRC) cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#) Its mechanism of action is distinct from MS-275. Compound 275# induces the accumulation of intracellular reactive oxygen species (ROS).[\[15\]](#) This increase in ROS leads to mitochondria-mediated intrinsic apoptosis and the initiation of autophagy.[\[15\]](#) The induction of apoptosis is mediated through caspase-3.[\[15\]](#)

Experimental Protocols

As of the current literature, detailed in vivo protocols for Compound 275# are not widely available. Research on this compound appears to be in the earlier, in vitro stages. The available studies focus on its effects on CRC cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#) Researchers interested in conducting in vivo studies with Compound 275# would need to perform initial dose-finding and toxicity studies to establish a safe and effective dosing regimen. A potential starting point would be to adapt the general xenograft protocol outlined for MS-275, with careful consideration of the formulation and administration route for this new compound.

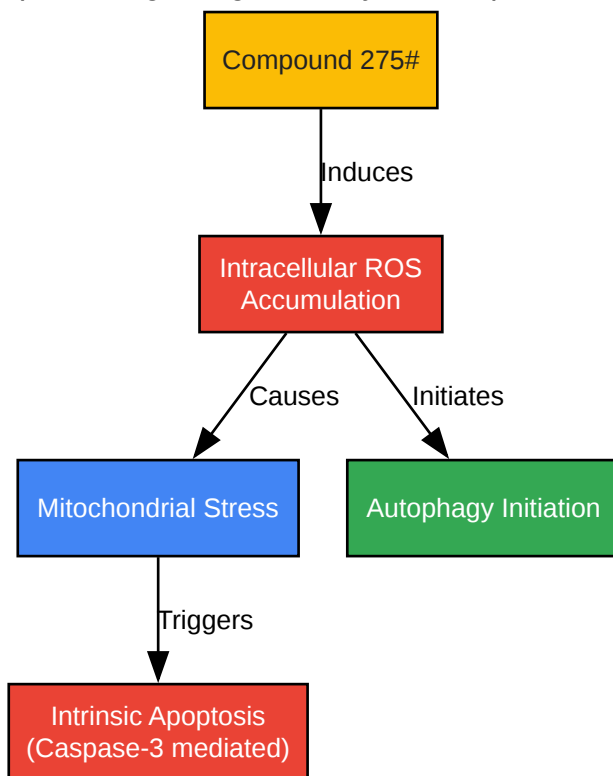
Data Presentation

Table 2: Summary of In Vitro Studies with Compound 275#

Cancer Type	Cell Lines	Compound 275# Concentration	Key Findings
Colorectal Cancer	HCT116, HCT8	5-20 μ M	Suppressed cell proliferation and growth; induced ROS accumulation, mitochondria-mediated apoptosis, and autophagy initiation. [15] [16] [17]

Mandatory Visualization

Proposed Signaling Pathway of Compound 275#



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Proposed Signaling Pathway of Compound 275#

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